molecular formula C13H10FN5O2 B2795215 2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034324-57-5

2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Cat. No.: B2795215
CAS No.: 2034324-57-5
M. Wt: 287.254
InChI Key: MQAGBFDMRHJKJX-UHFFFAOYSA-N
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Description

“2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a chemical compound with the molecular formula C13H10FN5O2 . It has an average mass of 287.249 Da and a monoisotopic mass of 287.081848 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzamide group, a triazole group, and a pyrazine group . The compound has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 and a molar refractivity of 72.6±0.5 cm3 . Its polar surface area is 92 Å2, and it has a polarizability of 28.8±0.5 10-24 cm3 . The compound also has a surface tension of 62.8±7.0 dyne/cm and a molar volume of 183.5±7.0 cm3 .

Scientific Research Applications

Anticonvulsant Activity

One study focused on the synthesis and testing of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which were evaluated for anticonvulsant activity against seizures in rats. Several of these compounds showed potent activity, highlighting the 1,2,4-triazolo[4,3-a]pyrazine ring system's potential as a bioisostere for the purine ring in anticonvulsant drug development (J. Kelley et al., 1995).

Antiproliferative and Antibacterial Activities

Another research area involves the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibition of endothelial and tumor cell proliferation, indicating their potential for antiproliferative applications. The transition from thrombin inhibitory and fibrinogen receptor antagonistic activities in related compounds to cell proliferation inhibition underscores the versatility of the [1,2,4]triazolo and pyrazine frameworks in medicinal chemistry (M. Ilić et al., 2011).

Novel Synthetic Approaches

Research also includes novel synthetic approaches for creating substituted pyrazoles with potential antitumor and antimicrobial activities. The use of enaminones as building blocks demonstrates the innovative pathways available for synthesizing compounds that can have significant biological effects, offering new avenues for drug development and discovery (S. Riyadh, 2011).

Synthesis and Optimization

The development of synthetic methods for compounds like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo[4,3-a] pyrazine, an important intermediate in many biologically active compounds, highlights the ongoing efforts to improve the efficiency and yield of pharmaceutical intermediates. This work not only contributes to the field of organic synthesis but also supports the creation of new drugs by providing more accessible routes to complex molecules (Qian Zhang et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform, which is part of the compound’s structure, is a promising area of research .

Mechanism of Action

Target of Action

The primary targets of 2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. Inhibition of these targets can lead to the suppression of tumor growth and metastasis .

Mode of Action

The compound interacts with its targets (c-Met and VEGFR-2 kinases) by binding to their active sites, thereby inhibiting their activities . This results in the disruption of the signaling pathways that these kinases are involved in, leading to the inhibition of cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways. The inhibition of c-Met leads to the suppression of the HGF/c-Met signaling pathway, which is involved in cell growth, motility, and differentiation . On the other hand, the inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which plays a key role in angiogenesis .

Pharmacokinetics

The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

Biochemical Analysis

Properties

IUPAC Name

2-fluoro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c14-9-4-2-1-3-8(9)12(20)16-7-10-17-18-11-13(21)15-5-6-19(10)11/h1-6H,7H2,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAGBFDMRHJKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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